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Cat. No.: B12388217 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Eremofortin A is a sesquiterpenoid mycotoxin belonging to the eremophilane family. Produced

by the fungus Penicillium roqueforti, it is a significant secondary metabolite often found in

association with PR toxin and other related compounds. This technical guide provides a

comprehensive overview of the chemical structure, stereochemistry, and analytical

characterization of Eremofortin A, intended to serve as a valuable resource for researchers in

natural product chemistry, mycotoxicology, and drug development.

Chemical Structure and Properties
Eremofortin A possesses a complex polycyclic structure characteristic of eremophilane

sesquiterpenes. Its molecular formula is C₁₇H₂₂O₅, and its IUPAC name is

[(1aR,2R,3R,3aR,5R,7bS)-3,3',3',3a-tetramethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-

naphtho[1,2-b]oxirene-5,2'-oxirane]-2-yl] acetate[1]. The molecule features a decalin core, two

epoxide rings, a ketone, and an acetate ester group.

Table 1: Physicochemical Properties of Eremofortin A
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Property Value Source

Molecular Formula C₁₇H₂₂O₅ [1]

Molecular Weight 306.35 g/mol [1]

Appearance White solid

Solubility
Soluble in DMSO, methanol,

chloroform, dichloromethane

Spectroscopic Data
Definitive and complete sets of spectroscopic data for Eremofortin A are not readily available

in the public domain. The following tables present a compilation of available data and, where

noted, data for the closely related precursor, Eremofortin C, for comparative purposes.

Table 2: ¹H NMR Spectroscopic Data

(Note: Specific ¹H NMR data for Eremofortin A is not available in the reviewed literature. Data

for a related eremophilane sesquiterpene is provided for context.)

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment
(Eremofortin C)

--- --- --- ---

Data not available

Table 3: ¹³C NMR Spectroscopic Data

(Note: Specific ¹³C NMR data for Eremofortin A is not available in the reviewed literature. Data

for a related eremophilane sesquiterpene is provided for context.)
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Chemical Shift (δ) ppm Carbon Type
Assignment (Eremofortin
C)

--- --- ---

Data not available

Table 4: Infrared (IR) Spectroscopic Data

(Note: Specific IR absorption peaks for Eremofortin A are not detailed in the reviewed

literature. Expected characteristic absorptions based on its functional groups are listed below.)

Wavenumber (cm⁻¹) Functional Group

~1735 C=O (ester)

~1680 C=O (α,β-unsaturated ketone)

~1240 C-O (ester)

~800-900 C-O-C (epoxide)

Table 5: Mass Spectrometry (MS) Data

(Note: Detailed fragmentation patterns for Eremofortin A are not available. The expected

molecular ion peak is presented.)

m/z Ion

306.1467 [M]⁺

Stereochemistry
The stereochemistry of Eremofortin A is complex, with multiple chiral centers. The IUPAC

name, [(1aR,2R,3R,3aR,5R,7bS)-3,3',3',3a-tetramethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-

naphtho[1,2-b]oxirene-5,2'-oxirane]-2-yl] acetate, defines the absolute configuration of these

centers[1]. While a definitive X-ray crystal structure of Eremofortin A has not been reported in

the reviewed literature, the stereochemical assignments are based on spectroscopic data, likely
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including Nuclear Overhauser Effect (NOE) experiments, and its biosynthetic relationship to

other eremophilanes with established stereochemistry. NOESY (Nuclear Overhauser Effect

Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are powerful

NMR techniques used to determine the spatial proximity of atoms within a molecule, which is

crucial for elucidating relative stereochemistry.

Experimental Protocols
Isolation and Purification of Eremofortin A from
Penicillium roqueforti
The following is a generalized protocol for the isolation and purification of Eremofortin A,

synthesized from methodologies reported for eremofortins.

1. Fungal Culture:

Grow a selected strain of Penicillium roqueforti known to produce Eremofortin A in a

suitable liquid medium (e.g., yeast extract sucrose broth) or on a solid substrate (e.g., rice or

wheat).

Incubate the culture under optimal conditions for mycotoxin production (typically 20-25°C in

the dark for 14-21 days).

2. Extraction:

Lyophilize and grind the mycelium and substrate.

Extract the ground material exhaustively with a suitable organic solvent, such as chloroform

or a mixture of methanol and chloroform.

Concentrate the crude extract under reduced pressure.

3. Chromatographic Purification:

Subject the crude extract to column chromatography on silica gel.

Elute with a gradient of solvents, for example, a hexane-ethyl acetate gradient, to separate

fractions based on polarity.
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Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system

and visualization method (e.g., UV light and/or a staining reagent).

Combine fractions containing Eremofortin A.

Further purify the Eremofortin A-rich fractions using preparative high-performance liquid

chromatography (HPLC) on a C18 column with a mobile phase such as a water-acetonitrile

gradient.

4. Characterization:

Confirm the identity and purity of the isolated Eremofortin A using spectroscopic methods

(NMR, MS, IR) and comparison with literature data where available.

Biosynthetic Pathway
Eremofortin A is an intermediate in the biosynthetic pathway of PR toxin. The pathway

originates from farnesyl pyrophosphate and proceeds through several enzymatic steps. The

immediate precursor to PR toxin is Eremofortin C. The conversion of Eremofortin C to PR toxin

involves the oxidation of a primary alcohol to an aldehyde.

Logical Flow

Farnesyl Pyrophosphate AristolocheneAristolochene synthase Eremofortin CMultiple enzymatic steps PR ToxinEremofortin C oxidase

Biosynthetic Precursor -> Product

Click to download full resolution via product page

Caption: Biosynthetic pathway from Eremofortin C to PR Toxin.

Experimental Workflow for Isolation
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The general workflow for the isolation of Eremofortin A from a fungal culture involves a series

of extraction and chromatographic steps.

P. roqueforti Culture

Solvent Extraction
(e.g., Chloroform/Methanol)

Concentration
(Rotary Evaporation)

Silica Gel Column
Chromatography

TLC Analysis of Fractions

Pooling of Eremofortin A
-containing Fractions

Preparative HPLC
(C18 Column)

Pure Eremofortin A

Click to download full resolution via product page

Caption: Experimental workflow for the isolation of Eremofortin A.
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Conclusion
Eremofortin A remains a molecule of interest due to its prevalence in Penicillium roqueforti

and its role as a precursor to the more toxic PR toxin. While its complete spectroscopic

characterization is not as widely documented as some other mycotoxins, this guide provides a

foundational understanding of its chemical nature. Further research, including the acquisition of

high-resolution spectroscopic data and a definitive X-ray crystal structure, would be invaluable

for a more complete understanding of this complex natural product and for facilitating future

research in drug development and toxicology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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